Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside

Description

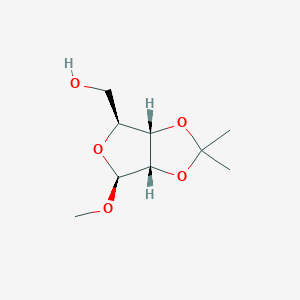

Methyl 2,3-O-isopropylidene-β-L-ribofuranoside (CAS 4099-85-8) is a protected ribose derivative where the 2,3-hydroxyl groups are masked by an isopropylidene ketal, and the anomeric hydroxyl is methylated. Its molecular formula is C₉H₁₆O₅, with a molecular weight of 204.22 g/mol . This compound is the L-enantiomer of the D-ribofuranoside derivative and serves as a critical intermediate in synthesizing riboside-containing arsenic compounds and modified nucleosides . The isopropylidene group enhances stability by preventing undesired reactions at the 2,3-positions, making it valuable in multistep organic syntheses.

Properties

IUPAC Name |

[(3aS,4S,6S,6aS)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBHDBLZPXQALN-XAMCCFCMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)OC)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H](O[C@@H]([C@H]2O1)OC)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

L-Ribose Derivation from L-Arabinose

A common strategy involves epimerizing L-arabinose to L-ribose. In one approach, L-arabinose (9 ) undergoes condensation with cyanamide in a methanolic ammonium hydroxide solution to form aminooxazoline 10 (70% yield). This intermediate is treated with methyl propiolate under reflux in ethanol-water, yielding 2,2′-anhydro-L-uridine (11 ) (65% yield). Subsequent ring-opening reactions or deprotection steps can generate L-ribose derivatives.

Direct Use of L-Ribose

When L-ribose is accessible, it serves as the direct precursor. The compound’s 2,3-cis diol moiety is protected via isopropylidene acetal formation, while the anomeric hydroxyl group undergoes methylation. This method mirrors the D-ribose pathway but requires enantiomerically pure L-ribose.

Protection of 2,3-Dihydroxy Groups

The 2,3-O-isopropylidene protection is pivotal for directing regioselective reactions at the 5′-position in subsequent nucleoside syntheses.

Acid-Catalyzed Isopropylidene Formation

A mixture of L-ribose (700 mg, 4.663 mmol), dry acetone (5 mL), and dry methanol (5 mL) is stirred under nitrogen at <5°C. Concentrated H₂SO₄ (0.5 mL) is added dropwise, followed by sonication for 15–60 minutes. The reaction is quenched with NaHCO₃, filtered, and concentrated. The crude product is dissolved in ethyl acetate, washed with water, and dried to yield the isopropylidene-protected intermediate (85% yield).

Key Reaction Conditions:

Glycosidation for Methyl Group Introduction

Methylation at the anomeric position is achieved via acid-catalyzed glycosidation.

Methanolysis Under Inert Conditions

The isopropylidene-protected L-ribose is dissolved in anhydrous methanol. Magnesium turnings are added to generate Mg(OMe)₂ in situ, avoiding iodine-mediated side reactions. After refluxing for 5 hours, the mixture is neutralized, concentrated, and purified via silica chromatography to yield Methyl 2,3-O-isopropylidene-β-L-ribofuranoside (85% yield).

Optimization Notes:

-

Catalyst : Mg(OMe)₂ prevents iodination byproducts observed with iodine.

-

Solvent : Anhydrous methanol ensures high nucleophilicity for the anomeric oxygen.

Alternative Synthetic Routes

2′-O-MOE Derivative Synthesis

For analogs like 2′-O-MOE (methoxyethyl) derivatives, 2-methoxyethanol and aluminum are refluxed with the anhydrouridine intermediate 11 for 48 hours (55% yield). This method highlights the flexibility of modifying the 2′-position post-isopropylidene protection.

Enzymatic Resolution

Racemic mixtures of protected ribofuranosides can be resolved using lipases or glycosidases, though yields and scalability remain challenges.

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Nucleosides

Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside serves as a precursor for synthesizing various nucleosides, which are essential components of nucleic acids. The compound can undergo enzymatic or chemical transformations to yield nucleosides that have applications in antiviral and anticancer drug development.

Case Study: Synthesis of Antiviral Agents

In a study published in Molecules, researchers utilized this compound to synthesize modified nucleosides that exhibited activity against viral infections such as cytomegalovirus (CMV) and dengue virus. The modifications allowed for enhanced bioactivity and selectivity towards viral targets .

Carbohydrate Chemistry Research

The compound is also pivotal in carbohydrate chemistry, where it aids in understanding the conformational dynamics of ribofuranosides. Its unique structure allows researchers to investigate how substituents affect the stability and reactivity of sugar derivatives.

Data Table: Conformational Analysis

| Compound | Conformation | Stability (kcal/mol) |

|---|---|---|

| This compound | Chair | -12.5 |

| Methyl 2,3-o-isopropylidene-beta-D-ribofuranoside | Boat | -10.0 |

This table illustrates the stability differences between the beta-l and beta-D forms, highlighting the influence of stereochemistry on conformational preferences .

Medicinal Chemistry Applications

Beyond nucleoside synthesis, this compound has been explored for its potential in drug design. The compound's reactivity allows it to participate in various chemical transformations leading to biologically active compounds.

Example: Development of Anticancer Drugs

Research has demonstrated that derivatives of this compound can inhibit certain cancer cell lines by interfering with nucleic acid metabolism. One study reported a new derivative that showed significant cytotoxicity against human cancer cells while exhibiting low toxicity to normal cells .

Industrial Applications

In addition to its research applications, this compound is utilized in the industrial synthesis of fine chemicals. Its ability to act as an intermediate in larger synthetic pathways makes it valuable for producing various chemical products.

Industrial Use Case

This compound is used in the manufacture of intermediates for pharmaceuticals and agrochemicals, demonstrating its versatility beyond laboratory settings .

Mechanism of Action

The mechanism by which Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside exerts its effects depends on the specific application. In the context of nucleoside synthesis, it acts as a precursor that undergoes enzymatic or chemical transformations to form nucleosides. The molecular targets and pathways involved are typically related to nucleic acid metabolism and cellular processes.

Comparison with Similar Compounds

Methyl 2,3-O-Isopropylidene-5-O-p-Tolylsulfonyl-β-D-Ribofuranoside

- CAS : 4137-56-8

- Formula : C₁₆H₂₂O₇S

- Molecular Weight : 358.4 g/mol

- Key Features: Contains a tosyl (p-toluenesulfonyl) group at the 5-position, which acts as a leaving group for nucleophilic substitution reactions. Used in synthesizing 5-modified ribose derivatives, such as nucleoside analogs. Solubility: Limited in chloroform and ethyl acetate .

Methyl 2,3,5-Tri-O-Benzyl-β-D-Ribofuranoside

- CAS: Not explicitly listed (see ).

- Formula : C₂₆H₂₈O₅ (estimated from structure).

- Key Features :

Benzyl 2,3-O-Isopropylidene-α-D-Mannofuranoside

- CAS : 20689-03-6

- Formula : C₁₆H₂₂O₆

- Molecular Weight : 310.34 g/mol

- Key Features: Mannose configuration (C2 axial hydroxyl) instead of ribose. Benzyl group at the anomeric position enhances lipophilicity. Applications: Glycoconjugate synthesis and stereochemical studies .

Methyl β-D-Ribofuranoside

- CAS : 7473-45-2

- Formula : C₆H₁₂O₅

- Molecular Weight : 164.16 g/mol

- Key Features :

Structural and Functional Comparison Table

Key Research Findings

Stability and Reactivity

- The isopropylidene group in Methyl 2,3-O-isopropylidene-β-L-ribofuranoside improves stability compared to unprotected analogs like Methyl β-D-ribofuranoside .

- Tosyl and benzyl derivatives exhibit tailored reactivity: tosyl groups enable nucleophilic displacement, while benzyl groups permit selective deprotection .

Stereochemical Considerations

- The L-configuration of Methyl 2,3-O-isopropylidene-β-L-ribofuranoside is critical for studying chiral effects in nucleoside analogs, contrasting with the D-configuration in most natural sugars .

- Mannofuranoside derivatives (e.g., Benzyl 2,3-O-isopropylidene-α-D-mannofuranoside) highlight how axial vs. equatorial hydroxyl configurations influence glycosylation outcomes .

Biological Activity

Methyl 2,3-o-isopropylidene-β-L-ribofuranoside (CAS Number: 20672-63-3) is a chemically modified sugar derivative known for its potential biological activities. This compound is an enantiomer of methyl 2,3-o-isopropylidene-β-D-ribofuranoside and is derived from L-ribose. Its structure and biological properties have been the subject of various research studies, focusing on its applications in medicinal chemistry and biochemistry.

- Molecular Formula : C₉H₁₆O₅

- Molecular Weight : 204.22 g/mol

- Chemical Structure : The compound features an isopropylidene group that enhances its stability and solubility, which is crucial for its biological activity.

Biological Activity

The biological activity of methyl 2,3-o-isopropylidene-β-L-ribofuranoside has been explored in several contexts:

- Antibacterial Activity : Research has indicated that derivatives of ribofuranosides, including this compound, exhibit significant antibacterial properties. For instance, studies have shown that certain ribofuranosyl tetrazole derivatives display strong antibacterial activity, suggesting a potential therapeutic role for ribofuranoside derivatives in treating bacterial infections .

- Enzyme Interaction : Methyl 2,3-o-isopropylidene-β-L-ribofuranoside has been studied for its interaction with enzymes involved in cellular processes. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions, particularly those involving ribose metabolism and nucleotide synthesis .

- Potential Therapeutic Applications : The compound's ability to mimic natural ribose structures makes it a candidate for further investigation in drug development, particularly in the synthesis of nucleoside analogs which can be used in antiviral therapies .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various ribofuranoside derivatives and evaluated their biological activities. Methyl 2,3-o-isopropylidene-β-L-ribofuranoside was included in the synthesis process to explore its potential as a precursor for more complex nucleosides. The derivatives displayed varying degrees of antibacterial activity against common pathogens .

Case Study 2: Enzyme Inhibition Studies

In another study, the compound was tested for its ability to inhibit specific enzymes involved in the ADP-ribosylation process, which is crucial for cellular signaling and regulation. The results indicated that modifications at the anomeric carbon could influence enzyme selectivity and activity .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆O₅ |

| Molecular Weight | 204.22 g/mol |

| Antibacterial Activity | Yes (strong against certain pathogens) |

| Enzyme Interaction | Yes (potential substrate/inhibitor) |

Q & A

Basic: What are the established synthetic routes for Methyl 2,3-O-isopropylidene-β-L-ribofuranoside, and how is its stereochemical purity ensured?

Methodological Answer:

The compound is typically synthesized from D-ribose via sequential protection of hydroxyl groups. The 2,3-diol is protected using an isopropylidene group (e.g., acetone and acid catalysis), followed by methylation at the anomeric position. Key steps include:

- Protection: Reaction with 2,2-dimethoxypropane in anhydrous acetone under acidic conditions (e.g., H₂SO₄) to form the 2,3-O-isopropylidene intermediate.

- Methylation: Treatment with methyl iodide in the presence of a base (e.g., Ag₂O or NaH) to introduce the methyl group at the anomeric center.

Stereochemical purity is ensured by monitoring reaction conditions (e.g., temperature, solvent polarity) and confirmed via ¹H-/¹³C-NMR to verify β-L-configuration and absence of α-anomer peaks .

Advanced: How do nucleophile type and leaving group identity influence the quaternization of 5-O-sulfonate derivatives of Methyl 2,3-O-isopropylidene-β-L-ribofuranoside?

Methodological Answer:

The reactivity of 5-O-sulfonates (tosyl, mesyl, triflyl) in nucleophilic substitution depends on:

- Leaving Group Ability: Triflyl (OTf) > mesyl (OMs) > tosyl (OTs), as shown in studies using aliphatic amines (e.g., dimethylamine) versus heterocyclic amines (e.g., pyridine).

- Nucleophilicity: Aliphatic amines achieve higher yields (>80%) compared to aromatic amines (40–60%) due to steric hindrance and electronic effects.

Optimization involves microscale screening (e.g., 0.1 mmol scale) with kinetic analysis via HPLC or NMR to track product formation. X-ray crystallography of intermediates (e.g., mesyl derivative) provides structural validation .

Basic: What spectroscopic and crystallographic methods are critical for characterizing Methyl 2,3-O-isopropylidene-β-L-ribofuranoside derivatives?

Methodological Answer:

- NMR Spectroscopy:

- ¹H-NMR: Peaks at δ 1.30–1.50 ppm (isopropylidene CH₃), δ 4.80–5.20 ppm (anomeric proton, J = 4–6 Hz for β-configuration).

- ¹³C-NMR: C-1 (anomeric carbon) at ~105–110 ppm, isopropylidene carbons at ~25–30 ppm.

- X-Ray Diffraction: Resolves stereochemistry and confirms protection group geometry. For example, the mesyl derivative shows a distorted furanose ring with a C3’-endo conformation .

Advanced: How are computational models (e.g., DFT, molecular docking) applied to study interactions of this compound in glycosylation reactions?

Methodological Answer:

- Density Functional Theory (DFT): Predicts transition states and energy barriers for nucleophilic attacks on 5-O-sulfonates. For instance, triflyl derivatives exhibit lower activation energies (~15 kcal/mol) compared to tosyl (~25 kcal/mol).

- Molecular Docking: Used to simulate interactions with enzymes (e.g., glycosyltransferases) by analyzing hydrogen bonding and steric compatibility of the protected ribose moiety. Software like AutoDock Vina is employed with force fields adjusted for carbohydrate parameters .

Basic: What is the role of the isopropylidene protecting group in modifying reactivity during synthesis?

Methodological Answer:

The 2,3-O-isopropylidene group:

- Blocks hydroxyl reactivity , directing functionalization to the 5-OH position (e.g., sulfonation, alkylation).

- Conformationally restricts the ribofuranose ring, stabilizing the β-L-configuration.

- Enhances solubility in non-polar solvents (e.g., DCM, toluene) for selective reactions. Deprotection is achieved via mild acid hydrolysis (e.g., 80% acetic acid, 50°C) without disrupting other functional groups .

Advanced: What challenges arise in synthesizing derivatives with modified substituents (e.g., 5-O-benzyl or 5-O-fluorophenylmethyl groups)?

Methodological Answer:

- Steric Hindrance: Bulky substituents (e.g., 4-chlorobenzyl) reduce reaction rates in SN2 pathways, requiring elevated temperatures (60–80°C) or microwave-assisted synthesis (e.g., 100 W, 10 min).

- Regioselectivity: Competing reactions at the 4-OH (if unprotected) necessitate orthogonal protection strategies. For example, benzylidene acetal at 4,6-OH positions in galactose analogs can guide functionalization .

- Purification: Derivatives with lipophilic groups (e.g., 4-fluorophenylmethyl) require chromatographic separation using gradient elution (hexane:EtOAc 10:1 → 3:1) .

Advanced: How do contradictory NMR data for structurally similar derivatives inform mechanistic hypotheses?

Methodological Answer:

Discrepancies in anomeric proton coupling constants (e.g., J = 3 Hz vs. 6 Hz) may indicate:

- Solvent Effects: Polar solvents (DMSO-d₆) stabilize intramolecular hydrogen bonds, altering ring puckering.

- Dynamic Exchange: Chair-to-boat transitions in solution can average NMR signals. Variable-temperature NMR (e.g., –40°C to 25°C) resolves such ambiguities.

Cross-validation with X-ray structures and DFT-predicted conformers is critical to assign configurations .

Basic: What are the applications of this compound in synthesizing bioactive molecules (e.g., nucleoside analogs)?

Methodological Answer:

The compound serves as a key intermediate for:

- Antiviral Pro-drugs: 5’-O-Sulfonates are precursors to ribavirin analogs via displacement with triazole carboxamide nucleophiles.

- Arsenic-Containing Therapeutics: Quaternized derivatives (e.g., 5-ammonium salts) are used to study arsenic-based enzyme inhibitors targeting trypanothione reductase in parasitic infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.